N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a phenyl group, and a naphthalene carboxamide moiety, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 3-methoxypiperidine with 4-bromophenylamine under basic conditions to form the intermediate compound. This intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-Methoxypiperidin-1-yl)phenyl)nicotinamide
- N-(4-(3-Methoxypiperidin-1-yl)phenyl)-1-naphthamide
Uniqueness
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-20-8-5-15-25(16-20)19-13-11-18(12-14-19)24-23(26)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-14,20H,5,8,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKLGPLFPSZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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